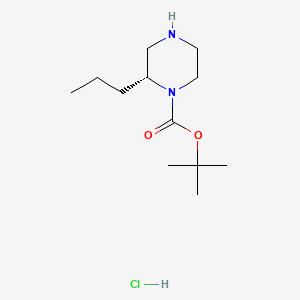

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Übersicht

Beschreibung

®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of ®-2-propylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced piperazine derivatives.

Substitution: Alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows it to interact with specific receptors, making it a valuable compound in drug development.

Key Findings:

- Exhibits potential activity at serotonin receptors, which are crucial for mood regulation and neuroprotection.

- Used in the development of compounds aimed at treating anxiety and depression .

Neuroscience Studies

Research indicates that this compound may play a role in modulating neuropharmacological pathways. Its interaction with serotonin receptors suggests potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies:

- Studies have shown that this compound can enhance neuroprotective effects in animal models of stress-related disorders.

- It has been investigated for its ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways, relevant in the context of psychiatric conditions .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reactions:

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-Propylpiperazine-1-carboxylate hydrochloride

- tert-Butyl 2-propylpiperazine-1-carboxylate

- Benzyl ®-2-propylpiperazine-1-carboxylate hydrochloride

Uniqueness

®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific tert-butyl and propyl substituents, which can influence its chemical reactivity and biological activity. These structural features can make it more suitable for certain applications compared to other similar compounds.

Biologische Aktivität

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a structural analogue of various pharmacologically active piperazine derivatives, which have been shown to exhibit a range of biological effects, including neuropharmacological and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H24N2O2·HCl

- Molecular Weight : 248.80 g/mol

The compound features a tert-butyl group and a propyl chain attached to the piperazine ring, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazine derivatives have been shown to modulate the activity of:

- Serotonin Receptors : Some studies indicate that piperazine compounds can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : These compounds may also interact with dopamine receptors, potentially affecting psychotropic effects.

- Acetylcholinesterase Inhibition : Certain piperazine derivatives have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. In vitro studies have shown that it can enhance cognitive functions by modulating neurotransmitter systems.

Anticancer Activity

Recent investigations into piperazine derivatives have highlighted their potential anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Study 1: Cognitive Enhancement

In a study examining the cognitive-enhancing effects of piperazine derivatives in animal models, this compound was administered at varying doses. The results indicated significant improvements in memory retention and learning capabilities compared to control groups.

Study 2: Anticancer Efficacy

A comparative study assessed the anticancer efficacy of this compound against established cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARVVALJLDDLV-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662473 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217449-00-7 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.